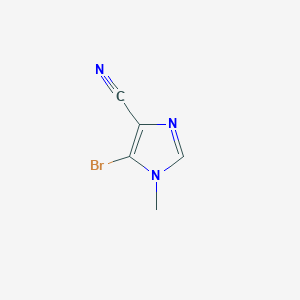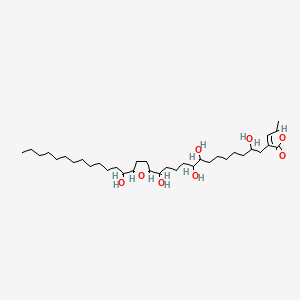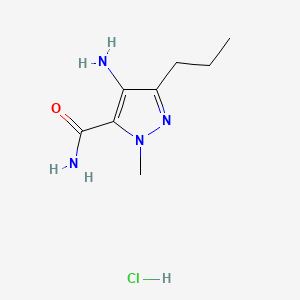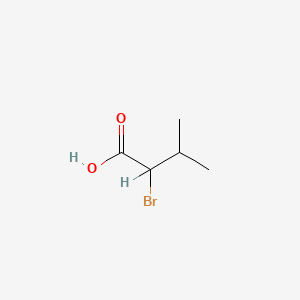
Phthalazine-1-carboxamide
Descripción general
Descripción
Phthalazine-1-carboxamide is a heterocyclic organic compound that belongs to the phthalazine family Phthalazines are known for their diverse biological activities and pharmacological properties
Mecanismo De Acción
Target of Action
Phthalazine-1-carboxamide (PCN) is a phenazine derivative that has been found to have significant biological activities For instance, it has been reported to have antihypertensive effects, which could be related to its interaction with vascular endothelial growth factor receptor (VEGFR) and B-raf .
Biochemical Pathways
PCN appears to affect several biochemical pathways. For example, it has been found to influence the expression levels of caspase-8, VEGF, NF-κB P65, and TNF-α in HepG-2 cells . These proteins play crucial roles in cell proliferation, apoptosis, and inflammation, suggesting that PCN may exert its effects by modulating these pathways. Additionally, PCN has been found to influence the ATP-binding cassette (ABC) transporters, nitrogen metabolism, and aminobenzoate degradation pathways .
Pharmacokinetics
Given the complex structure of PCN, it is likely that it is metabolized by the liver and excreted by the kidneys
Result of Action
The molecular and cellular effects of PCN’s action are diverse. It has been found to have antifungal, antibacterial, anti-tumor, antimalarial, and antiparasitic potentialities . In cancer cells, it has been found to affect the expression levels of various proteins, potentially leading to cell death . Furthermore, it has been found to have a significant antiproliferative activity .
Action Environment
The action, efficacy, and stability of PCN can be influenced by various environmental factors. For instance, it has been found that salt stress, low concentrations of ferric iron, phosphate, sulfate, and ammonium ions can reduce PCN levels . Furthermore, certain nitrogen sources can greatly influence PCN levels . These findings suggest that the action of PCN can be modulated by the environment in which it is present.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phthalazine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of phthalazine with an appropriate carboxylic acid derivative under suitable conditions. For example, the reaction of phthalazine with phthalic anhydride in the presence of a catalyst can yield this compound . Another method involves the condensation of phthalazine with a carboxylic acid chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Phthalazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of phthalazine-1,4-dicarboxylic acid.
Reduction: Reduction reactions can convert this compound to phthalazine-1-carboxylic acid.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the phthalazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phthalazine-1,4-dicarboxylic acid, phthalazine-1-carboxylic acid, and various substituted phthalazine derivatives .
Aplicaciones Científicas De Investigación
Phthalazine-1-carboxamide has a wide range of scientific research applications, including:
Comparación Con Compuestos Similares
Phthalazine-1-carboxamide can be compared with other similar compounds, such as:
Phthalazine: The parent compound, phthalazine, lacks the carboxamide group but shares the core phthalazine ring structure.
Phthalazinone: Phthalazinone contains a keto group instead of a carboxamide group, leading to different chemical properties and biological activities.
Quinoxaline: Quinoxaline is an isomer of phthalazine with a similar ring structure but different nitrogen atom positions.
This compound is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
IUPAC Name |
phthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-9(13)8-7-4-2-1-3-6(7)5-11-12-8/h1-5H,(H2,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKLKCZILZRALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170940-78-0 | |
| Record name | 1-phthalazinecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate](/img/structure/B3420090.png)


